Quinolinium, 1-benzoyl-, chloride
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Overview
Description
Quinolinium, 1-benzoyl-, chloride is a quaternary ammonium salt derived from quinoline. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a corrosion inhibitor and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction involves the acylation of quinoline, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the compound is often produced using a “one-pot” method, which involves the direct reaction of benzyl chloride and quinoline . This method is advantageous due to its simplicity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-benzoyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Scientific Research Applications
Quinolinium, 1-benzoyl-, chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinolinium, 1-benzoyl-, chloride involves its interaction with microbial cell membranes, leading to the disruption of intermolecular interactions and subsequent cell death . In the context of corrosion inhibition, the compound forms a protective layer on the metal surface, preventing acid-induced corrosion .
Comparison with Similar Compounds
Similar Compounds
N-alkylquinolinium salts: These compounds share similar structural features and applications, particularly in corrosion inhibition.
Sulfur derivatives of quinolinium salts: These compounds exhibit antimicrobial properties and are used in the development of antibacterial agents.
Uniqueness
Quinolinium, 1-benzoyl-, chloride is unique due to its dual functionality as both an antimicrobial agent and a corrosion inhibitor. This dual functionality makes it a valuable compound in various industrial and scientific applications .
Properties
CAS No. |
81045-42-3 |
---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
phenyl(quinolin-1-ium-1-yl)methanone;chloride |
InChI |
InChI=1S/C16H12NO.ClH/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17;/h1-12H;1H/q+1;/p-1 |
InChI Key |
CYWLGRJAMPRUOS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[N+]2=CC=CC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
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